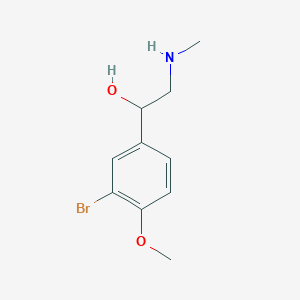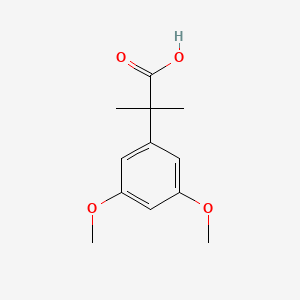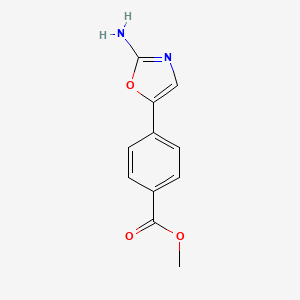
5-Fluoro-2-isocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-isocyanatopyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the isocyanate group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-Fluoro-2-isocyanatopyridine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Addition: Amines or alcohols under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Fluorinated pyridine derivatives with various functional groups.
Addition: Urea or carbamate derivatives.
Oxidation/Reduction: Pyridine derivatives with altered oxidation states.
Scientific Research Applications
5-Fluoro-2-isocyanatopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isocyanatopyridine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the isocyanate group’s reactivity allow the compound to form strong bonds with various biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-isocyanatopyridine: Similar structure but with different positioning of the fluorine and isocyanate groups.
5-Fluoro-2-oxindole: Another fluorinated compound with different functional groups and applications.
5-Fluoro-2′-deoxyuridine: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
5-Fluoro-2-isocyanatopyridine is unique due to the combination of fluorine and isocyanate groups in the pyridine ring.
Properties
Molecular Formula |
C6H3FN2O |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
5-fluoro-2-isocyanatopyridine |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
InChI Key |
LGFAMMGLACDBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)






